molecular formula C14H13ClN2O4S B1681503 m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate CAS No. 882366-16-7

m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No. B1681503
M. Wt: 340.8 g/mol
InChI Key: IJPXOPBVXVPPEW-UHFFFAOYSA-N
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Description

M-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 882366-16-7 . It has a molecular weight of 340.79 and a molecular formula of C14H13ClN2O4S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Crystal Structure and Interactions

Pyrimidine derivatives, including those similar to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, are significant due to their presence in nucleic acids. Research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen-bonded bimolecular ring motifs and the interaction of sulfonate and carboxylate groups in these compounds (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Biological Activities

Pyrimidine derivatives are synthesized for various applications, including their anti-inflammatory and antimicrobial activities. For instance, the synthesis of specific pyrimidine-5-carboxylate derivatives has been explored for their potential biological activities (A.S.Dongarwar et al., 2011).

Applications in Nonlinear Optics

Pyrimidine derivatives are also noted for their applications in nonlinear optics (NLO). A study on 4-thiopyrimidines derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlights their significant NLO character, which is recommended for optoelectronic high-tech applications (Hussain et al., 2020).

Medicinal Chemistry

Pyrazoles synthesized from pyrimidine derivatives, like m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, have shown promising results in medicinal chemistry. Their potential as anti-breast cancer and anti-inflammatory agents is particularly notable, with some showing excellent COX-2 inhibition properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Crystal Engineering

The study of pyrimethamine salts, similar in structure to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, contributes significantly to crystal engineering. Insights into hydrogen bonding patterns and the formation of cyclic hydrogen-bonded motifs are valuable for designing new crystal structures (Sethuraman et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXOPBVXVPPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TV Masyuk, AI Masyuk, ML Pisarello, BN Howard… - Hepatology, 2017 - journals.lww.com
Hepatic cystogenesis in polycystic liver disease is associated with increased levels of cyclic adenosine monophosphate (cAMP) in cholangiocytes lining liver cysts. Takeda G protein …
Number of citations: 53 journals.lww.com
V Keitel, D Häussinger - Seminars in liver disease, 2018 - thieme-connect.com
TGR5 (GPBAR1) is a G protein–coupled receptor activated by primary and secondary bile acids, which is expressed in different nonparenchymal cells of the liver, such as sinusoidal …
Number of citations: 79 www.thieme-connect.com
V Keitel, CGW Gertzen, L Spomer… - The Liver: Biology …, 2020 - Wiley Online Library
The human Takeda G protein‐coupled receptor 5 (TGR5) gene encompasses two exons and is located in the chromosomal region 2q35. The protein sequences of human, bovine, …
Number of citations: 1 onlinelibrary.wiley.com
Z Zhang, H Jiang, X Li, J Tan, R Wu - 2023 - researchsquare.com
Fast-growing solid tumors employ aerobic glycolysis to meet the demand balance of energy and anabolic growth and promote tumor immune evasion. The tumor microenvironment (…
Number of citations: 3 www.researchsquare.com
D Häussinger, V Keitel, CGW Gertzen… - The Liver: Biology …, 2020 - books.google.com
Bile acids are synthesized in hepatocytes from cholesterol, leading to the formation of cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, while in mice CDCA is mostly …
Number of citations: 0 www.google.com
T Li, JYL Chiang - The Liver: Biology and Pathobiology, 2020 - books.google.com
One of the major functions of the liver is to generate bile. Bile consists of~ 95% water plus organic solutes, inorganic electrolytes, and proteins. Bile acids are synthesized from …
Number of citations: 0 www.google.com
V Keitel, J Stindt, D Häussinger - Bile acids and their receptors, 2019 - Springer
The BA-responsive GPCRs S1PR2 and TGR5 are almost ubiquitously expressed in human and rodent tissues. In the liver, S1PR2 is expressed in all cell types, while TGR5 is …
Number of citations: 93 link.springer.com

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